molecular formula C17H16N6O2 B3009296 2-(1H-indol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034521-01-0

2-(1H-indol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B3009296
CAS No.: 2034521-01-0
M. Wt: 336.355
InChI Key: OGEYHDGTFOFZEL-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an indole moiety, a 1,2,4-oxadiazole ring, and a methylpyrazole group linked via an acetamide bridge. The indole core is known for its prevalence in bioactive molecules, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

2-indol-1-yl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-22-10-13(8-19-22)17-20-16(25-21-17)9-18-15(24)11-23-7-6-12-4-2-3-5-14(12)23/h2-8,10H,9,11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEYHDGTFOFZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel synthetic derivative that combines the indole and pyrazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of indole derivatives followed by the introduction of pyrazole and oxadiazole groups. The general synthetic pathway can be outlined as follows:

  • Indole Derivative Formation : Indole derivatives are synthesized through various methods, often involving reactions with aldehydes or halides.
  • Pyrazole and Oxadiazole Integration : The introduction of the pyrazole and oxadiazole groups is achieved through cyclization reactions with appropriate precursors.
  • Final Acetamide Formation : The final step involves acylation to form the acetamide linkage.

Anticancer Properties

Recent studies have highlighted the promising anticancer activity of this compound against various cancer cell lines. Notably, it has been evaluated against HeLa (cervical), MCF-7 (breast), and HT-29 (colorectal) cancer cells.

Cell Line IC50 (μM) Mechanism of Action
HeLa0.52Induces apoptosis, tubulin polymerization inhibition
MCF-70.34Cell cycle arrest in G2/M phase
HT-290.86Inhibition of tubulin polymerization

The compound exhibited significant antiproliferative effects with IC50 values indicating potent activity against these cancer cell lines .

The mechanisms underlying the anticancer effects include:

  • Tubulin Polymerization Inhibition : Similar to colchicine, this compound disrupts microtubule formation, which is crucial for mitosis, leading to cell cycle arrest and apoptosis.
  • Apoptosis Induction : The compound promotes programmed cell death in a dose-dependent manner, which is critical for eliminating cancerous cells.

Case Studies

A notable case study involved the evaluation of this compound's effects on HeLa cells. The study demonstrated that treatment with the compound led to significant morphological changes indicative of apoptosis, such as cell shrinkage and membrane blebbing. Flow cytometry analysis confirmed an increase in the population of cells in the sub-G1 phase, further supporting its role in inducing apoptosis .

Comparative Analysis with Other Compounds

When compared to other known anticancer agents:

Compound IC50 (μM) Mechanism
Colchicine0.5Tubulin inhibitor
Paclitaxel0.15Stabilizes microtubules
2-(Indolyl)acetamide0.75Apoptosis induction

The synthesized compound shows comparable or superior activity to established drugs like colchicine and paclitaxel in certain contexts .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate indole and pyrazole derivatives. The general synthetic pathway includes:

  • Formation of Indole Derivatives : The starting materials often involve indole derivatives that undergo modifications to introduce functional groups necessary for biological activity.
  • Introduction of Pyrazole Moiety : The pyrazole ring is integrated into the structure through reactions with appropriate precursors, which enhances the compound's pharmacological properties.

Biological Activities

The biological evaluation of 2-(1H-indol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has revealed several promising activities:

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. For instance:

  • Mechanism of Action : One derivative demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent anticancer activity. Mechanistic studies suggest that the compound induces apoptosis and arrests the cell cycle at the G2/M phase by inhibiting tubulin polymerization, similar to colchicine's action .

Antimicrobial Properties

Indole and pyrazole derivatives are known for their antimicrobial activities. Compounds containing these moieties have been evaluated for their effectiveness against various bacterial and fungal strains, showing promising results in inhibiting microbial growth .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds is also notable. Studies have indicated that they can modulate inflammatory pathways, potentially making them candidates for treating conditions like arthritis or other inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds:

Structural Feature Effect on Activity
Indole RingEssential for anticancer activity
Pyrazole SubstitutionEnhances bioactivity; specific substitutions can increase potency
Acetamide LinkerInfluences solubility and bioavailability

Case Studies

Several studies have documented the efficacy of derivatives based on this compound framework:

Case Study 1: Tubulin Polymerization Inhibition

A study synthesized a series of indole-pyrazole derivatives and evaluated their effects on tubulin polymerization. Compound 7d was identified as a potent inhibitor with significant antiproliferative activity across multiple cancer cell lines .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of similar compounds, revealing that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Target Compound : Contains a 1,2,4-oxadiazole ring connected to a methylpyrazole group and indole-acetamide.
  • Z2194302854 : Features a 1,2,4-oxadiazole linked to a pyrimidine-pyrazole system (3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide) .
  • 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) : Substitutes the oxadiazole with a thiol group and lacks the methylpyrazole moiety .
  • Antioxidant Derivatives (e.g., 3j, 3a): Replace the oxadiazole with a hydroxyimino group but retain the indole-acetamide backbone .

Key Structural Variations

Compound Core Heterocycle Substituents Bioactive Moieties
Target Compound 1,2,4-Oxadiazole Indole, methylpyrazole, acetamide Indole, pyrazole
Z2194302854 1,2,4-Oxadiazole Pyrimidine-pyrazole, isopropyl Pyrimidine, pyrazole
8g 1,3,4-Oxadiazole-thiol Indolemethyl, sulfanyl-acetamide Thiol, indole
Antioxidant Derivatives Hydroxyimino-methyl Halogen-substituted phenyl Hydroxyimino, halogenated phenyl

Comparison of Yields and Routes

Compound Yield Key Reagents/Steps Reference
Z2194302854 47% 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid + 4-(1-methylpyrazol-4-yl)pyrimidin-2-amine
8g Not specified 5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol + 2-chloro-N-(4-methylphenyl)acetamide
Antioxidant Derivatives 60–80% Indole-3-carbaldehyde oxime + substituted 2-chloroacetamides

Enzymatic and Ion Channel Modulation

  • 8g : Evaluated for enzyme inhibition (unspecified targets), highlighting the role of the thiol group in binding .

Antioxidant Activity

  • 3j, 3a, 3k (Antioxidant Derivatives) : Exhibited FRAP values of 1.2–1.5 mM Fe²+/g and DPPH IC₅₀ of 12–18 μM, comparable to ascorbic acid . Structural analysis linked halogenated phenyl groups to enhanced activity.

Antiproliferative Activity

  • FP1-12 (Hydroxyacetamide Derivatives) : Demonstrated IC₅₀ values of 5–20 μM against cancer cell lines, attributed to triazole and imidazole motifs .

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